molecular formula C11H9N3O5 B2370761 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 554436-87-2

2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2370761
CAS RN: 554436-87-2
M. Wt: 263.209
InChI Key: GNOYBLOYMSSKNJ-UHFFFAOYSA-N
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Description

2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with the molecular formula C11H9N3O5 and a molecular weight of 263.21 . It is a solid substance that is typically stored at room temperature .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of 2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is characterized by its molecular formula C11H9N3O5 . Further structural analysis would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a solid substance . It has a molecular weight of 263.21 and a molecular formula of C11H9N3O5 . It is typically stored at room temperature .

Scientific Research Applications

Antibacterial Activity

2-Cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibits antibacterial properties. In a study, it was found to be the most effective antibacterial agent against Bacillus subtilis, inhibiting bacterial biofilm growth by 60.04%. Additionally, it showed significant activity against Escherichia coli .

Thiophene Derivatives

The microwave irradiation of cyanoacetamides (including our compound) with cyclohexanone, sulfur, and aluminum oxide yielded thiophene derivatives. These derivatives have diverse applications, including in organic synthesis, materials science, and pharmaceutical research .

properties

IUPAC Name

2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c12-2-1-11(15)13-7-5-9-10(19-4-3-18-9)6-8(7)14(16)17/h5-6H,1,3-4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOYBLOYMSSKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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